Isopropylcyclopentane
Overview
Description
Synthesis Analysis
The synthesis of cyclopentane rings, such as those found in isopropylcyclopentane, often involves carbocyclic annulations and stereocontrolled intramolecular free-radical cyclization. These methods have been demonstrated as powerful tools for carbon-carbon bond formation, crucial for constructing the cyclopentane core. For example, hex-5-enyl radical cyclization is well-known for synthesizing cyclopentane rings, leading to the production of various isoprostanes and their derivatives through controlled cyclization outcomes (Durand et al., 2004).
Molecular Structure Analysis
The molecular structure of isopropylcyclopentane derivatives has been extensively studied through various analytical techniques, including X-ray crystallography. These studies have revealed detailed aspects of the compound's geometry, bond lengths, and angles, providing insights into its three-dimensional conformation. For example, structural studies of organoboron compounds have shown the intricacies of cyclopentane-based molecular frameworks, highlighting the versatility and complexity of these structures (Kliegel et al., 1983).
Chemical Reactions and Properties
Isopropylcyclopentane can undergo various chemical reactions, reflecting its reactivity and functionalization potential. Reactions such as isomerization polymerization have been explored, resulting in polymers with unique stereochemistry and liquid-crystalline properties (Okada et al., 2009). Additionally, the synthesis of cyclopentanones from isopropenylcyclobutanols demonstrates the compound's versatility in ring expansion reactions, leading to a variety of sesquiterpenes (Bernard et al., 2005).
Physical Properties Analysis
The physical properties of isopropylcyclopentane and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and determine its applicability in various chemical processes and industrial applications.
Chemical Properties Analysis
The chemical properties of isopropylcyclopentane, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are fundamental for its use in synthetic chemistry and material science. Studies have shown that cyclopentane derivatives can exhibit properties similar to carboxylic acids, demonstrating their potential as novel isosteres in drug design and synthesis (Ballatore et al., 2011).
Scientific Research Applications
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Synthesis of Cyclopropane-Containing Natural Products
- Application: Cyclopropane-containing natural products have unique reactivity due to their strained rings. They exist in many natural products and have been widely used in organic synthesis, medicinal chemistry, and materials science as versatile building blocks .
- Method: The synthesis of these compounds often involves the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
- Results: The synthesis of cyclopropane-containing natural products has seen recent advances, inspiring further developments in the chemical synthesis of cyclopropanes .
-
Synthesis and Application of Highly Substituted Cyclopentadienes
- Application: Highly substituted cyclopentadienes and pentafulvenes serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .
- Method: The synthesis of these compounds often involves annulation reactions and electrocyclization reactions .
- Results: The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important. These compounds have been used to synthesize half-sandwich metallocenes of late transition metals, which are highly active catalysts for the C–H bond functionalization .
Safety And Hazards
properties
IUPAC Name |
propan-2-ylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSBRLGQVHJIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192029 | |
Record name | Isopropylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylcyclopentane | |
CAS RN |
3875-51-2 | |
Record name | Isopropylcyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3875-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOPROPYLCYCLOPENTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropylcyclopentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD62XB9AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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